- preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors, World Intellectual Property Organization, , ,

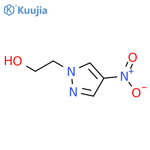

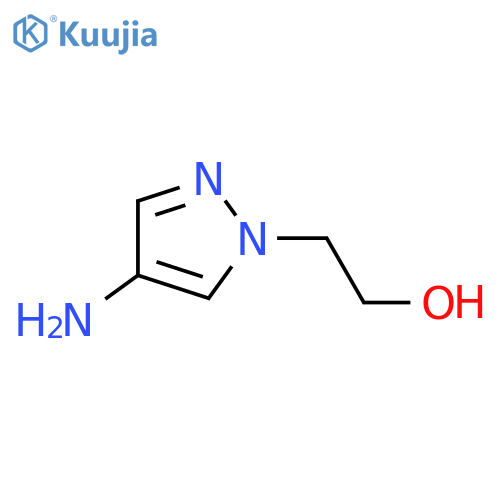

Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

948571-47-9 structure

Nome del prodotto:2-(4-aminopyrazol-1-yl)ethanol

Numero CAS:948571-47-9

MF:C5H9N3O

MW:127.144460439682

MDL:MFCD11147853

CID:1027731

2-(4-aminopyrazol-1-yl)ethanol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(4-Amino-1H-pyrazol-1-yl)ethanol

- 2-(4-aminopyrazol-1-yl)ethanol

- 2-(4-aminopyrazolyl)ethan-1-ol

- 4-amino-1-(2-hydroxyethyl)pyrazole

- 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol

- 4-amino-1H-pyrazole-1-ethanol

- AXQLNAAVMSWBEQ-UHFFFAOYSA-N

- 1H-Pyrazole-1-ethanol, 4-amino-

- 2-(4-amino-pyrazol-1-yl)-ethanol

- SBB046384

- STL414722

- SB18304

- NE45579

- ST24027531

- 4CH-

- 4-Amino-1H-pyrazole-1-ethanol (ACI)

- 2-(4-Amino-1H-pyrazole-1-yl)ethanol

- 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole

-

- MDL: MFCD11147853

- Inchi: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2

- Chiave InChI: AXQLNAAVMSWBEQ-UHFFFAOYSA-N

- Sorrisi: OCCN1C=C(N)C=N1

Proprietà calcolate

- Massa esatta: 127.07500

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 9

- Conta legami ruotabili: 2

- Complessità: 88.3

- Superficie polare topologica: 64.099

Proprietà sperimentali

- PSA: 64.07000

- LogP: 0.03880

2-(4-aminopyrazol-1-yl)ethanol Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C

2-(4-aminopyrazol-1-yl)ethanol Dati doganali

- CODICE SA:2933199090

- Dati doganali:

Codice doganale cinese:

2933199090Panoramica:

2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(4-aminopyrazol-1-yl)ethanol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W001875-5g |

2-(4-AMino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 99.97% | 5g |

$288.0 | 2022-04-26 | |

| ChemScence | CS-W001875-1g |

2-(4-AMino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 99.97% | 1g |

$88.0 | 2022-04-26 | |

| Chemenu | CM188756-10g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 95%+ | 10g |

$712 | 2023-02-01 | |

| Enamine | EN300-58765-2.5g |

2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |

948571-47-9 | 95% | 2.5g |

$165.0 | 2023-02-09 | |

| eNovation Chemicals LLC | Y0978571-10g |

2-(4-amino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 95% | 10g |

$640 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-1G |

2-(4-aminopyrazol-1-yl)ethanol |

948571-47-9 | 97% | 1g |

¥ 257.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-5G |

2-(4-aminopyrazol-1-yl)ethanol |

948571-47-9 | 97% | 5g |

¥ 897.00 | 2023-04-12 | |

| abcr | AB437706-10 g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |

948571-47-9 | 10g |

€1,038.50 | 2023-04-23 | ||

| Enamine | EN300-58765-0.1g |

2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |

948571-47-9 | 95% | 0.1g |

$29.0 | 2023-02-09 | |

| abcr | AB437706-5 g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |

948571-47-9 | 5g |

€564.60 | 2023-04-23 |

2-(4-aminopyrazol-1-yl)ethanol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C

Riferimento

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

Riferimento

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Riferimento

- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

Riferimento

- Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 14 h, rt

Riferimento

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt

Riferimento

- Pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt

Riferimento

- Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Riferimento

- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 8 h, 50 °C

Riferimento

- Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer, China, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 14 h, rt

Riferimento

- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Methanol

Riferimento

- Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

Riferimento

- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C

Riferimento

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 12 h, rt

Riferimento

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt

Riferimento

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

Riferimento

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

Riferimento

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Riferimento

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

2-(4-aminopyrazol-1-yl)ethanol Raw materials

2-(4-aminopyrazol-1-yl)ethanol Preparation Products

2-(4-aminopyrazol-1-yl)ethanol Letteratura correlata

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol) Prodotti correlati

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 1553370-22-1(2-(5-Chloro-2-methoxyphenyl)-2-fluoroethan-1-amine)

- 98289-74-8(2-(5,6,7,8-tetrahydroquinolin-8-yl)ethan-1-ol)

- 894056-27-0(N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

- 71800-36-7(1-9-Kallidin)

- 2580211-76-1(3-(2-{(tert-butoxy)carbonylamino}propyl)sulfanylbenzoic acid)

- 1849221-31-3(2-Cyclopropyl-1,3-oxazole-4-carboxamide)

- 941969-27-3(N-ethyl-5-methyl-N-phenylfuro3,2-bpyridine-2-carboxamide)

- 2228125-85-5(2-amino-3-hydroxy-3-3-(trifluoromethyl)pyridin-4-ylpropanoic acid)

- 3029-48-9(1-(cyanosulfanyl)propan-2-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol

Purezza:99%

Quantità:25g

Prezzo ($):547.0